![molecular formula C18H29NO6 B5215869 N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B5215869.png)
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
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Overview
Description
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylphenoxy group, an ethoxyethyl chain, and a methylpropanamine moiety, combined with oxalic acid. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield N-[2-(3,4-dimethylphenoxy)ethyl]amine. The final step involves the reaction of this intermediate with 2-methylpropan-2-amine in the presence of oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl chain, where halogenating agents like thionyl chloride can replace the hydroxyl group with a halogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amine derivatives
Substitution: Halogenated compounds
Scientific Research Applications
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, polymers, and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor signaling pathways, or interfere with cellular transport mechanisms. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine
- 2-(3,4-Dimethylphenoxy)propanamide
- 2-[2-(Dimethylamino)ethoxy]ethanol
Uniqueness
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and can participate in more diverse chemical reactions. Its structure also allows for greater flexibility in modifying its properties for specific research or industrial needs.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-13-6-7-15(12-14(13)2)19-11-10-18-9-8-17-16(3,4)5;3-1(4)2(5)6/h6-7,12,17H,8-11H2,1-5H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZMSRIMJLZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCNC(C)(C)C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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